

Spectrophotometric Analysis of Methyl Red Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl red hydrochloride

Cat. No.: B1584316

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric analysis of **Methyl Red Hydrochloride**, a versatile pH indicator dye. This document details the core principles, experimental protocols, and data interpretation relevant to its application in research and pharmaceutical development.

Introduction to Methyl Red Hydrochloride and Spectrophotometry

Methyl Red Hydrochloride is the salt form of methyl red, an azo dye that functions as a pH indicator.^{[1][2]} Its distinct color change from red in acidic solutions to yellow in basic solutions makes it a valuable tool in various analytical applications, including titrations and microbiological assays.^{[1][2]} Spectrophotometry is a quantitative analytical technique that measures the absorption of light by a chemical substance. By measuring the intensity of light that passes through a sample, it is possible to determine the concentration of the absorbing substance, based on the Beer-Lambert law.

Chemical and Physical Properties

Methyl Red Hydrochloride is a dark red crystalline powder.^[3] Key chemical and physical properties are summarized in the table below.

Property	Value
CAS Number	63451-28-5
Molecular Formula	C15H16ClN3O2
Molecular Weight	305.76 g/mol
pH Transition Range	4.4 (red) – 6.2 (yellow)
pKa	Approximately 5.1

Spectral Characteristics

The spectrophotometric analysis of **Methyl Red Hydrochloride** is based on its pH-dependent absorption of light. The acidic form (HMR) and the basic form (MR-) exhibit maximum absorbance (λ_{max}) at different wavelengths.

Absorption Maxima

The absorption maxima of the acidic and basic forms of Methyl Red are crucial for quantitative analysis. These values can be determined by preparing solutions of **Methyl Red Hydrochloride** at highly acidic (e.g., pH < 2) and highly basic (e.g., pH > 10) conditions and scanning their absorbance across a range of wavelengths (typically 350-600 nm).

Form	pH Condition	Color	λ_{max}
Acidic (HMR)	< 4.4	Red	~520 nm[4][5]
Basic (MR-)	> 6.2	Yellow	~435 nm[5]
Isobestic Point	-	-	~460 nm[4]

Note: The exact λ_{max} can vary slightly depending on the solvent and the specific instrumentation used.

Molar Absorptivity

The molar absorptivity (ϵ) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a constant for a particular substance at a specific wavelength and is

essential for quantitative analysis using the Beer-Lambert law ($A = \epsilon bc$, where A is absorbance, b is the path length, and c is the concentration). While a comprehensive table of molar absorptivity values for **Methyl Red Hydrochloride** across a wide range of pH values and wavelengths is not readily available in a single source, it can be determined experimentally by measuring the absorbance of a series of standard solutions of known concentration. One source reported the following molar absorptivities for the acidic form at 524 nm as 44,640 $\text{M}^{-1}\text{cm}^{-1}$ and for the basic form at 425 nm as 18,530 $\text{M}^{-1}\text{cm}^{-1}$.^[6]

Experimental Protocols

Spectrophotometric Determination of the pKa of Methyl Red Hydrochloride

This experiment utilizes spectrophotometry to determine the acid dissociation constant (pKa) of Methyl Red.

Materials:

- **Methyl Red Hydrochloride**
- Spectrophotometer
- pH meter
- Volumetric flasks and pipettes
- Buffer solutions covering a pH range from approximately 3 to 7
- 0.1 M HCl solution
- 0.1 M NaOH solution
- Distilled or deionized water

Procedure:

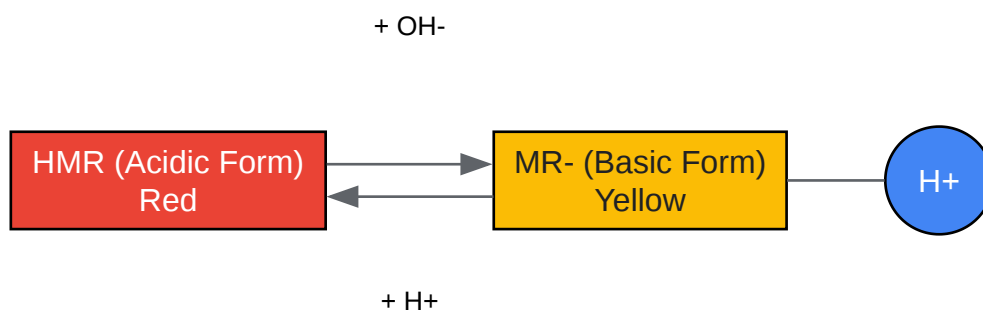
- **Preparation of Stock Solution:** Prepare a stock solution of **Methyl Red Hydrochloride** of a known concentration (e.g., 1×10^{-3} M) in a suitable solvent (e.g., 50% ethanol/water).

- Determination of λ_{max} :
 - Prepare a highly acidic solution by diluting the stock solution in 0.1 M HCl ($\text{pH} \approx 1$).
 - Prepare a highly basic solution by diluting the stock solution in 0.1 M NaOH ($\text{pH} \approx 13$).
 - Scan the absorbance of both solutions from approximately 350 nm to 600 nm to determine the λ_{max} for the acidic (HMR) and basic (MR^-) forms, respectively.
- Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from approximately 3 to 7.
- Preparation of Test Solutions: For each buffer solution, add a precise volume of the **Methyl Red Hydrochloride** stock solution to a volumetric flask and dilute to the mark with the respective buffer. The final concentration of the indicator should be the same in all test solutions.
- Spectrophotometric Measurements:
 - Measure the absorbance of each test solution at the λ_{max} determined for the acidic form (λ_{HMR}).
 - Measure the absorbance of each test solution at the λ_{max} determined for the basic form (λ_{MR^-}).
 - Measure the absorbance of the highly acidic and highly basic solutions at both λ_{HMR} and λ_{MR^-} .
- Data Analysis:
 - The pK_a can be determined using the Henderson-Hasselbalch equation: $\text{pK}_a = \text{pH} + \log\left(\frac{[\text{HMR}]}{[\text{MR}^-]}\right)$
 - The ratio of the concentrations of the acidic and basic forms ($[\text{HMR}]/[\text{MR}^-]$) can be calculated from the absorbance measurements using simultaneous equations derived from the Beer-Lambert law.

Visualizations

Chemical Equilibrium of Methyl Red Hydrochloride

The following diagram illustrates the pH-dependent equilibrium between the acidic (HMR) and basic (MR^-) forms of Methyl Red.

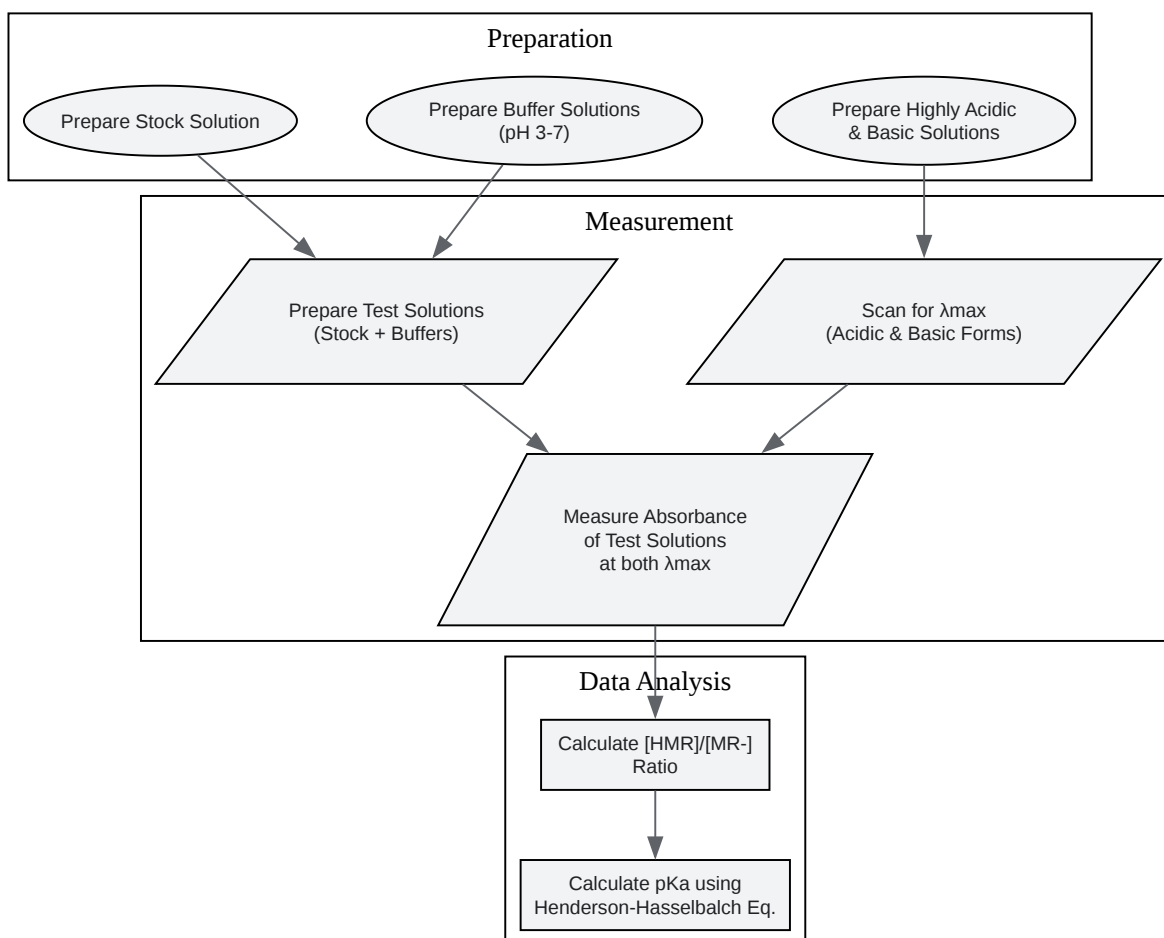


[Click to download full resolution via product page](#)

Caption: Chemical equilibrium of Methyl Red.

Experimental Workflow for pKa Determination

The workflow for the spectrophotometric determination of the pKa of **Methyl Red Hydrochloride** is outlined below.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for pKa determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. egyankosh.ac.in [egyankosh.ac.in]
- 2. gspchem.com [gspchem.com]
- 3. Methyl red - Wikipedia [en.wikipedia.org]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. uv-visible light absorption spectrum of methyl red and methyl orange in acid or alkaline solution spectra of titration indicators Doc Brown's chemistry revision notes [docbrown.info]
- 6. Solved The molar absorptivities for methyl red in its acid | Chegg.com [chegg.com]
- To cite this document: BenchChem. [Spectrophotometric Analysis of Methyl Red Hydrochloride: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584316#spectrophotometric-analysis-of-methyl-red-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com